4-Fluorophthalic anhydride
Overview
Description
4-Fluorophthalic anhydride is an organic chemical compound with the molecular formula C8H3FO3 and a molecular weight of 166.11 g/mol . It appears as a grayish-white crystalline powder and is known for its use as a fluorinated building block in various chemical syntheses . This compound is particularly significant in the preparation of polyimides, pesticides, herbicides, and fungicides .
Mechanism of Action
Target of Action
4-Fluorophthalic anhydride is a fluorinated building block commonly used in chemical synthesis . It is primarily targeted towards the preparation of polyimide, pesticides, herbicides, and fungicides .
Mode of Action
The compound interacts with its targets through a process of nucleophilic substitution polymerization reaction . This involves the replacement of a leaving group in a molecule by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It is known to be used in the synthesis of cardo polymers , which have a wide range of applications in various biochemical processes.
Result of Action
The result of the action of this compound is the creation of new compounds such as polyimide, pesticides, herbicides, and fungicides . It can also lead to the synthesis of 4-amino substituted phthalimides, which are potential fluorescent probes and fluorescent bioactive compounds .
Biochemical Analysis
Biochemical Properties
4-Fluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes and proteins involved in the synthesis of polyimides and other polymers . For instance, it can be used as a reactant to prepare 4-amino substituted phthalimides, which are potential fluorescent probes and bioactive compounds . The nature of these interactions involves nucleophilic substitution reactions, where the anhydride group reacts with amines to form amides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways and gene expression . For example, it has been used to prepare compounds that can act as fluorescent probes, which can be used to study cellular processes in real-time . Additionally, its role in the synthesis of bioactive compounds suggests it may have an impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in polymer synthesis . The compound’s anhydride group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to changes in their activity . This can result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and can degrade when exposed to water . This degradation can affect its stability and long-term effects on cellular function. In in vitro studies, the compound’s stability is crucial for consistent results, and its degradation can lead to variability in experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of similar compounds can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of polyimides and other polymers . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in biochemical synthesis and its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution .
Preparation Methods
4-Fluorophthalic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophthalic anhydride with potassium fluoride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Another method involves reacting an alkaline organic complex of 4-chlorophthalic anhydride and hydrogen fluoride at temperatures ranging from 100 to 180°C . The reaction is stopped when the conversion rate of 4-chlorophthalic anhydride exceeds 98%, followed by cooling, crystallization, filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
4-Fluorophthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form 4-amino substituted phthalimides, which are potential fluorescent probes and bioactive compounds.
Polymerization Reactions: It is used in the synthesis of cardo polymers via nucleophilic substitution polymerization.
Condensation Reactions: It can participate in solution polycondensation reactions to form asymmetric polyimides.
Common reagents used in these reactions include amines, potassium fluoride, and other nucleophiles. The major products formed from these reactions are polyimides, phthalimides, and other fluorinated compounds .
Scientific Research Applications
4-Fluorophthalic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluorophthalic anhydride can be compared with other similar compounds, such as:
3-Fluorophthalic anhydride: Similar in structure but differs in the position of the fluorine atom, affecting its reactivity and applications.
Tetrafluorophthalic anhydride: Contains multiple fluorine atoms, leading to different chemical properties and uses.
3,6-Difluorophthalic anhydride: Another fluorinated anhydride with distinct reactivity due to the presence of two fluorine atoms.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications in polymer synthesis and chemical research .
Properties
IUPAC Name |
5-fluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMKZAAFVWXIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059802 | |
Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-03-9 | |
Record name | 4-Fluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 319-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Isobenzofurandione, 5-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-fluorophthalic anhydride in material science?
A1: this compound serves as a valuable precursor in synthesizing aryl diether diphthalic anhydrides, key building blocks for high-performance polymers like polyetherimides []. These polymers find applications in films and coatings due to their favorable thermal stability and mechanical properties.
Q2: Can you describe a novel synthetic route for preparing aryl diether diphthalic anhydrides using this compound?
A2: A novel method utilizes this compound, a diphenol, and potassium fluoride (KF) in a polar, aprotic solvent []. KF acts as an HF acceptor, simplifying the reaction by eliminating the need to prepare the diphenol's disodium salt separately. This approach has been successfully employed to synthesize diether anhydrides of various diphenols, including biphenol, hydroquinone, and bisphenol-A.
Q3: What makes the use of potassium fluoride advantageous in this synthesis compared to other methods?
A3: Traditionally, synthesizing aryl diether diphthalic anhydrides involved preparing the disodium salt of the diphenol in a separate step. The use of potassium fluoride as an HF acceptor in the reaction with this compound streamlines the process and avoids this extra step [].
Q4: Beyond material science, are there other potential applications for compounds derived from this compound?
A4: Research suggests that pyrrolopyridine and isoindole analogs, synthesized using this compound, show potential as anticonvulsant agents []. These compounds were designed based on the structure of phthalimide, a known antiepileptic agent. Preclinical studies indicate that some of these analogs exhibit significant anticonvulsant activity in animal models, highlighting their potential therapeutic value.
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